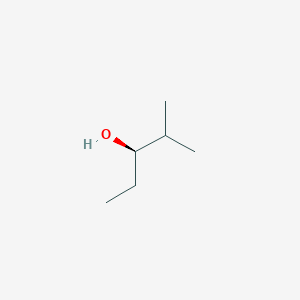

(3R)-2-methylpentan-3-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-2-methylpentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-4-6(7)5(2)3/h5-7H,4H2,1-3H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTJMQSHILQAEC-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63814-74-4 | |

| Record name | 2-Methyl-3-pentanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063814744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-pentanol, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX8R3UYA62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Techniques for Stereochemical Characterization of 3r 2 Methylpentan 3 Ol

Spectroscopic Methods for Absolute and Relative Configuration Assignment

Spectroscopic techniques are powerful tools for elucidating the stereochemistry of chiral molecules like (3R)-2-methylpentan-3-ol. These methods rely on the differential interaction of the enantiomers with a chiral environment or with polarized light.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral auxiliary agents can induce diastereomeric environments, leading to separate and distinct NMR signals for each enantiomer. nih.govkaist.ac.kr This differentiation allows for the determination of enantiomeric ratios. researchgate.net

Two primary strategies are employed in chiral NMR spectroscopy:

Chiral Solvating Agents (CSAs): These agents, such as Pirkle's alcohol ((S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol), form transient diastereomeric complexes with the analyte through non-covalent interactions like hydrogen bonding. nih.govnih.gov The differing magnetic environments of these complexes result in chemical shift non-equivalence (ΔΔδ) for the protons or carbons of the two enantiomers. nih.gov The magnitude of this separation is dependent on several factors, including the choice of CSA, solvent, and temperature. For alcohols like (3R)-2-methylpentan-3-ol, the hydroxyl proton is often a key site for interaction with the CSA.

Chiral Derivatizing Agents (CDAs): In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form stable diastereomers. researchgate.net These diastereomers, having different physical properties, will exhibit distinct NMR spectra, allowing for their differentiation and quantification.

The choice between using a CSA or a CDA depends on the specific analyte and the desired information. While CSAs offer the advantage of being non-destructive, CDAs can sometimes provide larger and more easily quantifiable signal separations.

Derivatization Strategies for Enhanced Spectroscopic Analysis (e.g., Mosher's Esters)

To overcome the challenge of differentiating enantiomers by NMR, derivatization with a chiral agent to form diastereomers is a widely used and reliable strategy. nih.gov The most prominent example is the use of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form Mosher's esters. nih.govumn.eduspringernature.com

The process involves reacting the chiral alcohol, in this case, (3R)-2-methylpentan-3-ol, with both the (R)- and (S)-enantiomers of Mosher's acid chloride to create a pair of diastereomeric esters. nih.govspringernature.com The underlying principle of Mosher's method is that the phenyl group of the MTPA moiety will preferentially shield or deshield nearby protons in a predictable manner depending on the absolute configuration of the alcohol. umn.edu

By comparing the ¹H NMR spectra of the two diastereomeric esters, specifically the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be determined. nih.govumn.eduspringernature.com A consistent pattern of positive and negative Δδ values for protons on either side of the stereocenter provides a confident assignment of the absolute configuration. umn.edu This method has been successfully applied to determine the absolute configuration of a wide range of chiral alcohols. acs.org

Chromatographic Methods for Enantiomeric Purity Determination

Chromatographic techniques are indispensable for the separation and quantification of enantiomers, providing a direct measure of enantiomeric purity, often expressed as enantiomeric excess (% ee). smolecule.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and determining their relative proportions. smolecule.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.govresearchgate.netirb.hr

The selection of the appropriate CSP is crucial for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated with derivatives like phenylcarbamates, are among the most versatile and commonly used for a broad range of chiral compounds, including alcohols. nih.govnih.govmdpi.com

For the analysis of (3R)-2-methylpentan-3-ol, a suitable chiral HPLC method would involve:

Column: A column packed with a chiral stationary phase, for example, amylose or cellulose tris(3,5-dimethylphenylcarbamate). nih.govmdpi.com

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. nih.govirb.hr The composition of the mobile phase can be optimized to achieve the best balance between resolution and analysis time.

Detection: A UV detector is commonly employed, although other detectors like a circular dichroism detector can provide additional information about the chirality of the separated enantiomers. uma.es

By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (% ee) can be accurately calculated using the formula: % ee = [([R] - [S]) / ([R] + [S])] x 100 where [R] and [S] are the concentrations (or peak areas) of the (R)- and (S)-enantiomers, respectively. researchgate.net

Chiral Gas Chromatography (GC) for Volatile Chiral Alcohols

For volatile chiral alcohols like 2-methylpentan-3-ol, chiral Gas Chromatography (GC) is an excellent alternative to HPLC for enantiomeric analysis. Chiral GC utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, which forms transient diastereomeric inclusion complexes with the enantiomers.

The differing stabilities of these complexes lead to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters that are optimized to achieve baseline separation of the enantiomers. Chiral GC is particularly useful for analyzing the enantiomeric composition of volatile compounds in complex mixtures, such as those found in natural products or produced in biocatalytic reactions. researchgate.netresearchgate.net

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Optical rotation and circular dichroism (CD) spectroscopy are chiroptical methods that rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation , measured using a polarimeter, is the rotation of the plane of plane-polarized light by a chiral substance. smolecule.com For a given enantiomer, the specific rotation ([α]) is a characteristic physical property. The sign of the rotation (+ or -) indicates the direction in which the light is rotated. For instance, a positive specific rotation has been reported for an ester derivative of (R)-2-methylpentan-3-ol. nih.gov While optical rotation can confirm the presence of a chiral substance and its optical purity if the specific rotation of the pure enantiomer is known, it does not directly provide information about the absolute configuration without prior knowledge or comparison to known standards.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorption (ΔA = AL - AR) as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), can provide detailed information about the stereochemical features of a molecule. bvsalud.orggrafiati.com While not as routinely used for simple alcohols as for larger molecules with chromophores near the stereocenter, CD spectroscopy can be a powerful tool for assigning absolute configuration, especially when combined with theoretical calculations.

Computational and Theoretical Investigations of 3r 2 Methylpentan 3 Ol

Conformational Analysis and Molecular Dynamics Simulations of (3R)-2-methylpentan-3-ol

The three-dimensional structure of (3R)-2-methylpentan-3-ol is not static. Rotations around its single carbon-carbon bonds give rise to a multitude of transient spatial arrangements known as conformers. Conformational analysis aims to identify the most stable of these conformers and to understand the energy barriers that separate them. This is particularly pertinent for a branched alcohol like (3R)-2-methylpentan-3-ol, where steric hindrance and intramolecular interactions play a significant role in dictating its preferred shapes.

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-dependent behavior of (3R)-2-methylpentan-3-ol. By simulating the motions of the molecule's atoms over time, researchers can gain insights into its conformational preferences and how it interacts with its environment, such as in a solvent or when approaching a reactive partner.

A key aspect of the conformational analysis of (3R)-2-methylpentan-3-ol is the examination of the dihedral angles along the C2-C3 bond. Newman projections are a valuable tool for visualizing the different staggered and eclipsed conformations. The relative stability of these conformers is determined by a combination of steric repulsion between bulky groups (the ethyl and isopropyl groups) and potential hydrogen bonding between the hydroxyl group and other parts of the molecule.

Table 1: Hypothetical Relative Energies of Staggered Conformers of (3R)-2-methylpentan-3-ol (viewed down the C2-C3 bond)

| Conformer | Dihedral Angle (H-C2-C3-OH) | Relative Energy (kcal/mol) | Key Interactions |

| Anti | ~180° | 0.00 | Minimal steric hindrance between the largest groups. |

| Gauche 1 | ~60° | 0.85 | Gauche interaction between the ethyl and isopropyl groups. |

| Gauche 2 | ~-60° | 1.20 | Increased steric strain due to proximity of bulky groups. |

Molecular dynamics simulations can further elaborate on these static pictures by revealing the dynamic equilibrium between these conformers and the timescales of their interconversion. These simulations can also predict various physical properties of the bulk liquid, such as density and viscosity, by modeling the collective behavior of many (3R)-2-methylpentan-3-ol molecules.

Quantum Chemical Studies (e.g., Density Functional Theory) on Stereoselectivity and Reaction Mechanisms involving Chiral Alcohols

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of molecules and are instrumental in elucidating reaction mechanisms and the origins of stereoselectivity. For chiral alcohols like (3R)-2-methylpentan-3-ol, DFT calculations can be used to model transition states of reactions, which are the high-energy intermediates that determine the speed and outcome of a chemical transformation.

A crucial application of DFT in this context is the study of stereoselective reactions, where one stereoisomer is formed in preference to another. This is often achieved through the use of chiral catalysts or reagents. DFT calculations can model the interaction of (3R)-2-methylpentan-3-ol with a catalyst, revealing the subtle energetic differences between the transition states leading to different stereoisomeric products. These energy differences, even if small, can lead to a significant preference for one product over the other.

For instance, in the reduction of a prochiral ketone to form a chiral alcohol, a chiral catalyst can create a chiral environment around the ketone, favoring the approach of the reducing agent from one face of the molecule over the other. DFT can quantify the energies of these competing pathways.

Table 2: Illustrative DFT-Calculated Energy Barriers for a Hypothetical Stereoselective Reaction of a Prochiral Ketone to form (3R)- and (3S)-2-methylpentan-3-ol

| Transition State leading to | Activation Energy (kcal/mol) | Predicted Product Ratio (R:S) |

| (3R)-2-methylpentan-3-ol | 15.2 | 95 : 5 |

| (3S)-2-methylpentan-3-ol | 17.5 |

Note: This table presents hypothetical data to illustrate the application of DFT in predicting stereoselectivity. The values are representative of typical energy differences found in such studies.

By analyzing the geometries and electronic properties of the transition states, researchers can identify the key intermolecular interactions, such as hydrogen bonds and steric repulsions, that govern the stereochemical outcome. This knowledge is invaluable for the rational design of new and more effective stereoselective catalysts.

Molecular Modeling of Chiral Recognition and Intermolecular Interactions with (3R)-2-methylpentan-3-ol

Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is a fundamental process in chemistry and biology. Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are essential tools for studying the chiral recognition of (3R)-2-methylpentan-3-ol.

These methods can simulate the interaction of (3R)-2-methylpentan-3-ol with a chiral selector, such as a chiral stationary phase in chromatography or a chiral host molecule in a supramolecular complex. By calculating the binding energies of the two possible diastereomeric complexes—((3R)-2-methylpentan-3-ol with the R-selector) and ((3R)-2-methylpentan-3-ol with the S-selector)—researchers can predict which enantiomer will bind more strongly and thus be separated more effectively.

The key to chiral recognition lies in the formation of at least three points of interaction between the chiral analyte and the chiral selector, leading to a difference in the stability of the diastereomeric complexes. For (3R)-2-methylpentan-3-ol, these interactions would likely involve its hydroxyl group (as a hydrogen bond donor and acceptor), and the steric bulk of its ethyl and isopropyl groups.

Table 3: Hypothetical Binding Energies for the Interaction of (3R)-2-methylpentan-3-ol with a Chiral Selector

| Diastereomeric Complex | Binding Energy (kcal/mol) | Key Intermolecular Interactions |

| (3R)-alcohol + (R)-selector | -5.8 | Strong hydrogen bonding, favorable steric fit. |

| (3R)-alcohol + (S)-selector | -4.2 | Weaker hydrogen bonding, steric clashes. |

Note: The data presented here is for illustrative purposes to demonstrate the principles of molecular modeling in chiral recognition. Actual binding energies would depend on the specific chiral selector and the computational method used.

Molecular modeling not only predicts the selectivity of chiral separations but also provides a detailed, atom-level picture of the binding mode. This allows for the visualization of the specific hydrogen bonds, van der Waals interactions, and steric contacts that are responsible for the discrimination. This detailed understanding can guide the design of new chiral selectors with improved recognition capabilities for specific molecules like (3R)-2-methylpentan-3-ol.

Applications of 3r 2 Methylpentan 3 Ol As a Chiral Building Block and Intermediate

Integration into Natural Product Total Synthesis

The precise stereochemistry of (3R)-2-methylpentan-3-ol makes it an important starting material or intermediate in the total synthesis of various natural products. Its chiral backbone is incorporated into the final structure, influencing the molecule's biological function.

Synthesis of Methyl-Branched Pheromones and Related Bioactive Compounds Incorporating (3R)-2-methylpentan-3-ol Stereochemistry

The structural motif of (3R)-2-methylpentan-3-ol is found in several insect pheromones, making it a key component in their synthesis. For instance, it is a constitutional isomer of the aggregation pheromone of the granary weevil, Sitophilus granarius. The synthesis of sitophilate, the male-produced aggregation pheromone, has been achieved through various stereoselective methods, highlighting the importance of the specific stereoisomer for biological activity. researchgate.netmuni.cz Chemoenzymatic approaches, utilizing enzymes for stereoselective reductions, have been successfully employed to produce the desired stereoisomers of pheromone components. researchgate.netresearchgate.net

Role in the Synthesis of Complex Organic Molecules

Beyond natural products, (3R)-2-methylpentan-3-ol and its derivatives are instrumental in the synthesis of complex organic molecules, particularly those with pharmaceutical applications. Its chiral nature is essential for creating enantiomerically pure drugs, where only one enantiomer exhibits the desired therapeutic effect.

Precursor in Stereospecific Pharmaceutical Intermediate Synthesis (e.g., scaffolds related to analgesic compounds)

A significant application of derivatives of 2-methylpentan-3-ol is in the synthesis of the centrally acting analgesic, tapentadol (B1681240). innospk.comgoogle.com The synthesis of tapentadol relies on a key intermediate, (2R,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, which possesses a specific stereochemistry crucial for the final drug's efficacy and safety profile. innospk.comgoogle.comgoogle.com The synthesis of this intermediate often involves a stereospecific Grignard reaction. google.comgoogle.com The (3R) configuration at one of the chiral centers in the tapentadol backbone originates from precursors related to the 2-methylpentan-3-ol scaffold.

Development of Novel Chiral Ligands and Organocatalysts Utilizing the 2-methylpentan-3-ol Scaffold

The chiral backbone of 2-methylpentan-3-ol can be incorporated into the structure of ligands and organocatalysts. umich.edusigmaaldrich.comscienceopen.com These chiral molecules are then used to direct the stereochemical outcome of chemical reactions, a field known as asymmetric catalysis. beilstein-journals.org While direct utilization of the (3R)-2-methylpentan-3-ol scaffold in widely commercialized ligands is not extensively documented in the provided results, the broader class of chiral alcohols and their derivatives are fundamental to the development of various catalytic systems. umich.edunih.govresearchgate.net For example, chiral amino alcohols, which can be conceptually related to the functional groups present in derivatives of 2-methylpentan-3-ol, are used to synthesize chiral ligands for a variety of metal-catalyzed reactions. nih.gov The development of organocatalysts, small organic molecules that catalyze reactions, often relies on chiral scaffolds to induce enantioselectivity. nih.govresearchgate.net

Chemical Transformations and Derivatization Strategies of (3R)-2-methylpentan-3-ol

The utility of (3R)-2-methylpentan-3-ol as a building block is expanded by the various chemical transformations it can undergo. These reactions allow for its conversion into a wide range of other useful chiral intermediates.

Oxidation and Reduction Pathways of the Hydroxyl Group

The hydroxyl group of (3R)-2-methylpentan-3-ol is a key functional group that can be chemically modified. As a secondary alcohol, it can be oxidized to the corresponding ketone, 2-methyl-3-pentanone (B165389). cymitquimica.com This transformation can be achieved using various oxidizing agents. stackexchange.com Conversely, the corresponding ketone can be reduced to form 2-methylpentan-3-ol, and stereoselective reduction methods can favor the formation of the (3R) enantiomer. In the context of more complex molecules containing this scaffold, such as intermediates for tapentadol, the hydroxyl group can be activated and then removed through a reductive deoxygenation process. google.comgoogle.comgoogle.com

Stereoretentive Formation of Esters and Ethers

(3R)-2-methylpentan-3-ol serves as a valuable chiral building block in organic synthesis, where the preservation of its stereocenter is often crucial for the biological activity of the target molecule. This section focuses on the stereoretentive formation of esters and ethers from this chiral tertiary alcohol, highlighting methods that proceed with high fidelity in maintaining the (R)-configuration at the C3 position.

Stereoretentive Esterification

The esterification of the tertiary alcohol (3R)-2-methylpentan-3-ol with retention of its stereochemistry presents a synthetic challenge due to the steric hindrance around the hydroxyl group and the propensity for elimination reactions or racemization under harsh conditions. The Yamaguchi esterification is a particularly effective method for achieving this transformation under mild conditions. nih.govorganic-chemistry.org This reaction typically involves the activation of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine, followed by the addition of the alcohol and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.orgresearchgate.net

The mechanism of the Yamaguchi esterification is key to its success in coupling sterically hindered alcohols. The carboxylic acid first reacts with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640). DMAP then selectively attacks the less sterically hindered carbonyl group of the anhydride, forming a highly reactive N-acylpyridinium salt. This activated species is then susceptible to nucleophilic attack by the alcohol, even a sterically hindered one like (3R)-2-methylpentan-3-ol, to furnish the desired ester with retention of the alcohol's stereochemistry. organic-chemistry.org

Research has demonstrated the successful application of the Yamaguchi protocol in the synthesis of complex natural products where chiral alcohols are key components. nih.govfrontiersin.org For instance, in the total synthesis of the sex pheromone of Clania variegata, (S)-2-methylpentan-3-ol, the enantiomer of the title compound, was esterified with chiral carboxylic acids using Yamaguchi conditions to yield the final products with high efficiency. nih.gov The reaction conditions are generally mild, involving low temperatures and neutral pH, which minimizes side reactions and preserves the stereochemical integrity of the chiral center.

Table 1: Examples of Stereoretentive Yamaguchi Esterification

| Carboxylic Acid | Alcohol | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| (3R,13R)-3,13-dimethylpentadecanoic acid | (S)-2-methylpentan-3-ol | 2,4,6-trichlorobenzoyl chloride, Et3N, DMAP | Toluene | 68% | nih.gov |

| (3R,13S)-3,13-dimethylpentadecanoic acid | (S)-2-methylpentan-3-ol | 2,4,6-trichlorobenzoyl chloride, Et3N, DMAP | Toluene | 68% | nih.gov |

| Chiral dimethyl acid (3R,13R)-16 | (R)-2-methylpentan-3-ol | 2,4,6-trichlorobenzoyl chloride, Et3N, DMAP | Toluene | 72% | nih.gov |

| Chiral dimethyl acid (3R,13S)-16 | (R)-2-methylpentan-3-ol | 2,4,6-trichlorobenzoyl chloride, Et3N, DMAP | Toluene | 64% | nih.gov |

Stereoretentive Etherification

The synthesis of ethers from tertiary alcohols with retention of stereochemistry is notoriously difficult. Traditional methods like the Williamson ether synthesis are generally unsuitable for tertiary alcohols as they favor elimination pathways. masterorganicchemistry.com Similarly, the Mitsunobu reaction, while effective for primary and secondary alcohols, typically proceeds with inversion of stereochemistry. organic-chemistry.orgyoutube.comchemistrysteps.com

For a tertiary alcohol like (3R)-2-methylpentan-3-ol, this could be achieved by first converting the hydroxyl group into a good leaving group. The subsequent departure of the leaving group, facilitated by a Lewis acid, would generate a tertiary carbocation. While typically prone to racemization, under specific conditions and with appropriate neighboring group participation or in a solvent cage, the incoming nucleophile (an alcohol for ether formation) can attack from the same face as the departing leaving group, leading to a product with retained stereochemistry.

While direct and specific examples of stereoretentive etherification of (3R)-2-methylpentan-3-ol are not abundant in the literature, the development of stereoretentive substitution reactions for tertiary alcohols opens up plausible pathways. researchgate.netacs.orgacs.org For example, the formation of a tertiary alkyl ether could be envisioned by reacting (3R)-2-methylpentan-3-ol with another alcohol in the presence of a catalyst system that promotes a stereoretentive SN1-type mechanism.

Table 2: Plausible Reaction Scheme for Stereoretentive Etherification

| Reactant 1 | Reactant 2 | Proposed Reagents | Product | Stereochemistry |

|---|---|---|---|---|

| (3R)-2-methylpentan-3-ol | R'-OH | Lewis Acid (e.g., Fe(OTf)3) | (3R)-3-alkoxy-2-methylpentane | Retention |

This area of research is still evolving, but the development of such methodologies is of high interest for the synthesis of complex molecules where the precise three-dimensional arrangement of atoms is critical.

Future Perspectives and Emerging Research Directions in 3r 2 Methylpentan 3 Ol Chemistry

Development of Novel and Highly Enantioselective Catalytic Systems for its Production

The efficient and selective synthesis of single-enantiomer chiral alcohols like (3R)-2-methylpentan-3-ol is a significant goal in modern chemistry. Future research is centered on the development of innovative and highly enantioselective catalytic systems to achieve this.

Asymmetric Catalysis: A primary focus is on asymmetric catalysis, which utilizes chiral catalysts to produce the desired enantiomer in high excess. For instance, the catalytic asymmetric synthesis of related chiral ketones, which are precursors to chiral alcohols, has been achieved with high enantiomeric excess (>98% ee) using rhodium-(R)-BINAP complexes. While this specific example doesn't directly produce (3R)-2-methylpentan-3-ol, it highlights a promising avenue for future research. The development of catalysts tailored for the asymmetric reduction of 2-methyl-3-pentanone (B165389) could provide a direct and efficient route to (3R)-2-methylpentan-3-ol.

Biocatalysis: Another promising area is the use of enzymes as catalysts. Alcohol dehydrogenases (ADHs) have shown great potential in the stereospecific reduction of ketones to chiral alcohols. nih.gov Research into discovering and engineering ADHs that can specifically catalyze the reduction of 2-methyl-3-pentanone to (3R)-2-methylpentan-3-ol with high enantioselectivity and yield is an active area of investigation. nih.gov These biocatalytic systems offer the advantages of high selectivity, mild reaction conditions, and environmental compatibility.

Table 1: Comparison of Potential Catalytic Strategies for (3R)-2-methylpentan-3-ol Production

| Catalytic Strategy | Catalyst Example | Potential Advantages | Key Research Challenges |

|---|---|---|---|

| Asymmetric Catalysis | Rhodium-(R)-BINAP complexes | High enantioselectivity, broad substrate scope | Catalyst cost, optimization for specific substrate |

| Biocatalysis | Alcohol Dehydrogenases (ADHs) | High enantioselectivity, mild conditions, green | Enzyme stability, substrate scope, cofactor regeneration |

| Immobilized Catalysis | Polymer-supported catalysts | Catalyst reusability, continuous flow processes | Catalyst leaching, mass transfer limitations |

Advancements in Sustainable and Green Synthetic Approaches for Chiral Alcohol Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chiral alcohols. Future research aims to develop more sustainable and environmentally friendly methods for the production of compounds like (3R)-2-methylpentan-3-ol.

Atom Economy: A key principle of green chemistry is maximizing atom economy, which seeks to incorporate the maximum number of atoms from the reactants into the final product. ekb.eg Traditional methods, such as those involving Grignard reagents, can have lower atom economy due to the formation of stoichiometric byproducts. rsc.org Future research will focus on developing catalytic reactions that are inherently more atom-economical.

Renewable Feedstocks and Safer Solvents: The use of renewable feedstocks and safer, less hazardous solvents is another critical aspect of green synthesis. ekb.eg Research into utilizing bio-based starting materials and replacing traditional organic solvents with greener alternatives like water or supercritical fluids is ongoing. For example, the synthesis of acetanilide (B955) has been redesigned to be performed in an aqueous medium, eliminating the need for volatile organic solvents. ekb.eg

Energy Efficiency: Reducing the energy consumption of chemical processes is also a key goal. This can be achieved by developing catalysts that operate at lower temperatures and pressures or by utilizing alternative energy sources like microwaves or ultrasound to accelerate reactions. ekb.eg

Mechanistic Elucidation of Unprecedented Stereoselective Reactions Involving (3R)-2-methylpentan-3-ol

A deeper understanding of the reaction mechanisms involving (3R)-2-methylpentan-3-ol is crucial for developing new and more efficient stereoselective transformations. Future research will likely focus on elucidating the intricate details of how this chiral alcohol participates in and influences the stereochemical outcome of reactions.

Computational and Spectroscopic Studies: Advanced computational modeling and spectroscopic techniques will play a vital role in this area. For instance, detailed NMR and mass spectrometry analysis can provide insights into the structure of reaction intermediates and transition states. rsc.org Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict stereochemical outcomes.

Grignard Reactions: The Grignard reaction is a common method for synthesizing tertiary alcohols. Understanding the stereochemical course of the addition of a Grignard reagent to a prochiral ketone in the presence of a chiral ligand or auxiliary derived from (3R)-2-methylpentan-3-ol is of significant interest. For instance, the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromo anisole (B1667542) using a Grignard reagent yields (2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, a related tertiary alcohol, with high diastereoselectivity. google.com

Dehydration and Rearrangement Reactions: The dehydration of tertiary alcohols like (3R)-2-methylpentan-3-ol can lead to the formation of alkenes. Studying the stereochemistry of these elimination reactions and the potential for subsequent stereoselective rearrangements is an area for further exploration. For example, the dehydration of (2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol can lead to a mixture of alkene isomers. google.comgoogleapis.com

Exploration of (3R)-2-methylpentan-3-ol in New Material Science or Optoelectronic Applications

The unique chiral nature of (3R)-2-methylpentan-3-ol opens up possibilities for its use in advanced materials and optoelectronics. Chirality can impart unique optical and electronic properties to materials. mdpi.com

Chiral Liquid Crystals: Chiral molecules can be used to induce helical structures in liquid crystal phases, leading to materials with unique optical properties, such as the ability to selectively reflect circularly polarized light. mdpi.com Research into incorporating (3R)-2-methylpentan-3-ol or its derivatives into liquid crystal formulations could lead to new display technologies or optical filters.

Chiral Polymers and Materials: The incorporation of (3R)-2-methylpentan-3-ol as a chiral building block into polymers could lead to materials with interesting properties, such as chiral recognition capabilities for use in separation science or asymmetric catalysis.

Optoelectronics: Chiral organic materials are being investigated for their potential in optoelectronic devices, such as circularly polarized light emitters and detectors. acs.orgresearchgate.net The inherent chirality of (3R)-2-methylpentan-3-ol could be leveraged in the design of new organic semiconductors with tailored chiroptical properties. acs.org The interaction of chiral molecules with light is a key aspect of these applications, and the specific rotation of polarized light by chiral compounds is a fundamental property being explored. mdpi.com

Table 2: Potential Applications of (3R)-2-methylpentan-3-ol in Material Science and Optoelectronics

| Application Area | Potential Role of (3R)-2-methylpentan-3-ol | Desired Properties |

|---|---|---|

| Chiral Liquid Crystals | Chiral dopant | Induction of helical twisting power |

| Chiral Polymers | Chiral monomer or building block | Chiral recognition, catalytic activity |

| Optoelectronics | Component of chiral organic semiconductors | Circularly polarized luminescence, chiroptical response |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (3R)-2-methylpentan-3-ol with high enantiomeric purity?

- Methodology : Use chiral catalysts (e.g., enantioselective hydrogenation) or enzymatic resolution to achieve stereochemical control. For example, lipase-mediated kinetic resolution of racemic mixtures can yield the (3R)-enantiomer with >95% ee .

- Key Considerations : Monitor reaction progress via chiral GC or HPLC. Optimize solvent polarity and temperature to minimize racemization.

Q. How can the physical properties (solubility, pKa) of (3R)-2-methylpentan-3-ol be experimentally determined?

- Methodology :

- Solubility : Perform phase-solubility studies in water and organic solvents (e.g., hexane, ethanol) using gravimetric analysis .

- pKa : Use potentiometric titration in aqueous-organic solvent systems (e.g., water:methanol 4:1) with a glass electrode calibrated to pH 7–12 .

Q. What analytical techniques are suitable for detecting (3R)-2-methylpentan-3-ol in biological matrices (e.g., tea)?

- Methodology :

- GC-MS : Derivatize with BSTFA to enhance volatility and detect using a polar capillary column (e.g., DB-WAX) .

- LC-MS/MS : Employ reverse-phase C18 columns with ESI+ ionization for trace quantification in plant extracts .

Advanced Research Questions

Q. How does the stereochemistry of (3R)-2-methylpentan-3-ol influence its reactivity in catalytic oxidation reactions?

- Methodology : Compare reaction kinetics and product distribution between (3R)- and (3S)-enantiomers using DFT calculations and experimental validation. For example, (3R)-enantiomers may exhibit slower oxidation rates due to steric hindrance from the methyl group .

- Data Analysis : Use Eyring plots to correlate activation parameters (ΔH‡, ΔS‡) with stereochemical effects.

Q. What are the critical factors in designing toxicological studies for (3R)-2-methylpentan-3-ol, given its structural similarity to fragrance alcohols?

- Methodology :

- In vitro assays : Test skin sensitization (OECD 442D) and cytotoxicity (MTT assay) in human keratinocytes .

- In vivo models : Apply IFRA/RIFM guidelines for dermal exposure limits (e.g., 0.1% in leave-on products) .

Q. How can computational modeling predict the environmental fate of (3R)-2-methylpentan-3-ol?

- Methodology :

- QSAR models : Estimate biodegradation half-lives (e.g., EPI Suite BIOWIN) and bioaccumulation factors (logKow = 1.8) .

- Molecular dynamics : Simulate interactions with soil organic matter using GROMACS .

Methodological Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.